Ethyl 5-chloro-2-fluoronicotinate
Overview
Description
Ethyl 5-chloro-2-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 . It has a molecular weight of 203.6 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula 1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a liquid or semi-solid at room temperature . It has a molecular weight of 203.6 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Analytical Separation and Determination
- High-Performance Liquid Chromatography (HPLC): Ethyl 5-chloro-2-fluoronicotinate, along with 5-fluoronicotinic acid, can be effectively separated and determined using HPLC. This process involves the use of a C18 column and a mobile phase composed of methyl alcohol and potassium dihydrogen phosphate water solution. This method demonstrates high recovery and linearity range for both compounds (Hu Bao-xiang, 2005).
Chemical Synthesis
Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate
this compound is an intermediate in the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. This compound is achieved by treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride, followed by reactions with potassium ethyl malonate and magnesium chloride-triethylamine in ethyl acetate (Zhou Yan-feng, 2007).
Preparation of Ethyl 7‐chloro‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐5‐methyl‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylate
A complex multi-step process involving masking, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination is used to prepare this compound. This compound serves as a crucial intermediate in this synthesis (J. Kiely, 1991).
Pharmaceutical Applications
- Synthesis of Antibacterial Agents: this compound is used in the alternative synthesis of enoxacin, a 1, 8-naphthyridine antibacterial agent. This synthesis involves 1, 8-naphthyridine ring construction by Dieckmann type cyclization (T. Miyamoto, H. Egawa, J. Matsumoto, 1987).
Safety and Hazards
Ethyl 5-chloro-2-fluoronicotinate is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
ethyl 5-chloro-2-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTWDGIYZVPNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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